Product packaging for 2-(4-Hydroxyphenyl)isonicotinic acid(Cat. No.:CAS No. 1258626-91-3)

2-(4-Hydroxyphenyl)isonicotinic acid

Cat. No.: B6300146
CAS No.: 1258626-91-3
M. Wt: 215.20 g/mol
InChI Key: UTHNPLYLJFUPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Hydroxyphenyl)isonicotinic acid (CAS 1258626-91-3) is a multifunctional pyridine carboxylic acid isomer of significant interest in medicinal chemistry and drug discovery . This compound features a hydroxyphenyl substituent on an isonicotinic acid core, a structural motif known to confer valuable biological and physicochemical properties. Pyridine carboxylic acid isomers, including isonicotinic acid derivatives, are privileged scaffolds in pharmaceutical development due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The electron-deficient aromatic pyridine ring and the carboxylic acid group work in concert, allowing the molecule to act as a versatile ligand or building block. This makes it a valuable intermediate for researchers designing new enzyme inhibitors, coordination polymers, or active pharmaceutical ingredients (APIs) . Its structural relatives are found in numerous FDA-approved drugs and are actively investigated by major pharmaceutical companies for developing therapeutics with nanomolar potency against a range of diseases . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use. All information presented is for informational purposes to support scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO3 B6300146 2-(4-Hydroxyphenyl)isonicotinic acid CAS No. 1258626-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-13-11/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHNPLYLJFUPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679511
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-91-3
Record name 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Hydroxyphenyl Isonicotinic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meyoutube.com For 2-(4-hydroxyphenyl)isonicotinic acid, the most logical disconnection is the C2-C1' bond between the pyridine (B92270) and phenyl rings.

This primary disconnection suggests a cross-coupling reaction as the key forward-synthetic step. This strategy leads to two potential precursor fragments:

Fragment A (Pyridine): An isonicotinic acid derivative functionalized at the C-2 position, making it receptive to coupling. This could be a 2-halo-isonicotinic acid (e.g., 2-bromo- or 2-chloro-isonicotinic acid) or a C-H activation precursor.

Fragment B (Phenyl): A 4-hydroxyphenyl organometallic reagent, such as (4-hydroxyphenyl)boronic acid or its protected derivatives.

An alternative disconnection could involve forming the carboxylic acid group late in the synthesis from a more manageable precursor, such as a methyl group, which can be oxidized. wikipedia.org However, the C-C bond formation remains the central challenge.

Classical and Modern Approaches to the Isonicotinic Acid Core Functionalization

Functionalizing the isonicotinic acid core at the C-2 position while the C-4 position is occupied by a deactivating carboxyl group requires specific and regioselective methods.

Achieving regioselectivity in the functionalization of pyridines is a significant challenge, especially when multiple reactive sites are available. rsc.org For an isonicotinic acid framework, direct functionalization must selectively target the C-2/C-6 positions over the C-3/C-5 positions.

Directed C-H Functionalization: Modern methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond. For isonicotinic acid, the carboxyl group itself is a poor director for C-2 functionalization. However, it can be converted into a more effective directing group, such as an amide. For instance, N-(3,5-dimethylphenyl) amide of isonicotinic acid has been used to direct palladium-catalyzed arylation to the C-3 position, but similar logic can be applied to target other positions with different directing groups or catalytic systems. nih.gov

Blocking Groups: A powerful strategy for controlling regioselectivity is the use of removable blocking groups. nih.govacs.org A blocking group can be installed at the more reactive C-3/C-5 positions, forcing functionalization to occur at the desired C-2/C-6 sites. Following the reaction, the blocking group is removed to yield the 2-substituted product. A maleate-derived blocking group has been shown to be effective for directing Minisci-type alkylations to the C-4 position of pyridine, and this concept can be adapted for other positions and reactions. nih.govchemrxiv.org

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-C bonds between aromatic rings. mdpi.com

Suzuki-Miyaura Coupling: This is a premier method for this type of transformation. The synthesis would involve the reaction of a 2-halo-isonicotinic acid ester with a (4-methoxyphenyl)boronic acid, catalyzed by a palladium complex. The methoxy (B1213986) group serves as a protected form of the phenol (B47542), which can be deprotected in a final step. The ester protects the carboxylic acid and improves solubility in organic solvents. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. nih.govrsc.org

Palladium-Catalyzed Direct Arylation (C-H Activation): A more atom-economical approach is the direct arylation of the isonicotinic acid C-H bond, which avoids the pre-functionalization step of halogenation. acs.org Research has demonstrated the feasibility of Pd(0)-catalyzed C-H functionalization of the pyridine ring at the 3- and 4-positions. nih.govnih.gov While direct C-2 arylation of the parent isonicotinic acid is challenging, using pyridine N-oxides can alter the ring's electronic properties and facilitate selective arylation at the C-2 position. acs.org The N-oxide can then be removed via reduction.

Introduction of the 4-Hydroxyphenyl Moiety

The introduction of the 4-hydroxyphenyl group is typically achieved via the cross-coupling reactions described above. The key reagent is a derivative of 4-hydroxybenzene.

Use of Boronic Acids: The most common precursor for Suzuki couplings is (4-hydroxyphenyl)boronic acid or, more frequently, its protected form, (4-methoxyphenyl)boronic acid. The free hydroxyl group can interfere with the catalytic cycle by reacting with the base or the catalyst. Protecting it as a methyl ether (methoxy) or benzyl (B1604629) ether is standard practice. The ether can be cleaved post-coupling to reveal the desired phenol.

McMurry Reaction: Alternative, though less common for this specific target, strategies like the McMurry reaction can be used to form complex polyphenyl systems, which could be adapted for synthesizing analogues. nih.gov

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles aims to make synthetic routes more environmentally benign, safer, and more efficient. rasayanjournal.co.in

Catalysis: Employing catalytic methods, such as the palladium-catalyzed reactions discussed, is inherently greener than using stoichiometric reagents because it reduces waste. biosynce.com Developing recyclable catalysts further enhances sustainability. mdpi.com

Solvent Choice: Traditional organic solvents often pose environmental and health risks. biosynce.com Research into greener alternatives is ongoing. For Suzuki couplings, water or bio-solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes be used, which simplifies product isolation and reduces environmental impact. mdpi.comrsc.org

Atom Economy: One-pot reactions and C-H activation strategies improve atom economy by reducing the number of synthetic steps and isolation procedures, thereby minimizing waste. nih.govresearchgate.net For instance, a direct arylation approach avoids the atoms wasted in creating and removing a halogen from the pyridine ring.

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often higher yields. nih.gov

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, systematic optimization of the key cross-coupling step is essential. This involves screening various reaction parameters. researchgate.netnih.gov

A typical optimization workflow for a Suzuki-Miyaura coupling of a 2-bromo-isonicotinic acid derivative with (4-methoxyphenyl)boronic acid would involve varying:

Palladium Catalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) exhibit varying activities. researchgate.net

Ligand: The choice of phosphine (B1218219) ligand (e.g., PPh₃, S-Phos, XPhos) is critical and can dramatically impact reaction efficiency and scope. researchgate.net

Base: A range of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are screened to find the optimal conditions for transmetalation without promoting side reactions.

Solvent and Temperature: The reaction medium (e.g., Dioxane, Toluene, DMF) and temperature are adjusted to ensure all components are soluble and the reaction proceeds at a reasonable rate.

An example of such an optimization process is detailed in the table below, based on typical findings for challenging Suzuki couplings.

Table 1: Illustrative Optimization of a Suzuki-Miyaura Coupling Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10035
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane10055
3Pd₂(dba)₃ (2.5)S-Phos (10)K₃PO₄Dioxane10085
4Pd₂(dba)₃ (2.5)S-Phos (10)Cs₂CO₃Dioxane10092
5Pd₂(dba)₃ (2.5)S-Phos (10)Cs₂CO₃Toluene11088

This table is for illustrative purposes to show a typical optimization process. Actual yields may vary.

Through such systematic study, a robust and high-yielding protocol can be developed for the reliable synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(4-Hydroxyphenyl)isonicotinic acid. A combination of one- and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the phenyl ring. The protons on the pyridine ring (at positions 3, 5, and 6) will appear as distinct multiplets, with their chemical shifts influenced by the nitrogen atom and the two substituents. The protons of the 4-hydroxyphenyl group will typically appear as a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic protons of the carboxyl and hydroxyl groups will appear as broad singlets, which may be exchangeable with D₂O.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 12 distinct signals (unless there is accidental overlap). Key signals would include the carbonyl carbon of the carboxylic acid (typically in the 165-170 ppm range), the carbons of the pyridine ring, and the carbons of the hydroxyphenyl ring. The carbon attached to the hydroxyl group (C-4') and the carbons attached to the nitrogen in the pyridine ring (C-2 and C-6) are particularly diagnostic.

Predicted NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~158-162
3~7.8-8.0~120-122
4-~140-142
5~7.7-7.9~123-125
6~8.7-8.9~150-152
1'-~128-130
2'/6'~7.5-7.7~130-132
3'/5'~6.8-7.0~115-117
4'-~159-161
COOH>10 (broad s)~166-168
OH~9-10 (broad s)-

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6) and on the phenyl ring (e.g., H-2' and H-3'). This confirms the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H-3 would show a cross-peak to the carbon signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique provides the key information to connect the different parts of the molecule. For this compound, the most critical correlation would be between the protons on the phenyl ring (H-2'/H-6') and the carbon at position 2 of the pyridine ring (C-2), which unambiguously confirms the connection between the two ring systems. Other key HMBC correlations would link the pyridine protons (H-3 and H-5) to the carboxylic acid carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₉NO₃), the calculated exact mass is 215.0582 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org

Potential Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IdentityDescription
215[M]⁺ or [M+H]⁺Molecular Ion or Protonated Molecule
198[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid
170[M-COOH]⁺Loss of the carboxyl group
123[C₆H₅NO₂]⁺Isonicotinic acid fragment
93[C₆H₅O]⁺Phenoxy fragment
78[C₅H₄N]⁺Pyridine fragment from further fragmentation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. nih.gov The phenolic O-H stretch would appear as a separate, sharper band around 3200-3600 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid would result in a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-O stretching for the phenol (B47542) and acid would be visible in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The molecule contains two chromophores: the pyridine ring and the hydroxyphenyl ring, which are conjugated. This extended π-system is expected to result in strong UV absorption. Based on data for isonicotinic acid, which has absorption maxima around 214 nm and 264 nm, and the presence of the auxochromic hydroxyl group on the phenyl ring, this compound is predicted to have strong absorbance bands in the 220-280 nm range. sielc.comresearchgate.net The exact position of the λₘₐₓ (wavelength of maximum absorbance) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Precise bond lengths and bond angles for all atoms.

The conformation of the molecule, including the dihedral angle between the pyridine and phenyl rings.

The packing of molecules in the crystal lattice.

Detailed information on intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and phenolic hydroxyl groups, which dictate the supramolecular architecture.

As of this writing, a public crystal structure for this compound is not available in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing the purity of this compound. A reversed-phase method, using a C18 stationary phase column, would be highly effective. sielc.comresearchgate.net The mobile phase would typically consist of an aqueous buffer (often acidified with formic or acetic acid to suppress the ionization of the carboxyl and phenol groups) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is typically performed using a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm). nih.gov This method can effectively separate the target compound from starting materials, by-products, and other impurities.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid and phenol functional groups, direct analysis by GC is challenging. The compound would require derivatization prior to analysis. This typically involves converting the acidic protons of the hydroxyl and carboxyl groups into less polar, more volatile esters or silyl (B83357) ethers. While more complex, GC can offer very high resolution for impurity profiling.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "2-(4-Hydroxyphenyl)isonicotinic acid". By modeling the molecule at the quantum level, researchers can predict its geometry, electronic distribution, and spectroscopic features with high accuracy.

The electronic structure of a molecule is pivotal to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and kinetic stability. rjptonline.org The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher polarizability and greater chemical and biological activity. rjptonline.org For analogous compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to determine these frontier orbitals. researchgate.netniscpr.res.in

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution across the molecule. researchgate.net It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions. researchgate.netniscpr.res.in In molecules containing hydroxyl and carboxylic acid groups, the MEP map typically reveals negative potential around the oxygen atoms and positive potential around the acidic hydrogens, indicating sites for hydrogen bonding. nih.gov

Table 1: Representative Quantum Chemical Parameters for Aromatic Carboxylic Acids This table presents typical calculated values for related aromatic carboxylic acids to illustrate the expected quantum chemical parameters for this compound.

ParameterRepresentative Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVElectron-donating ability
LUMO Energy -1.5 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 3.5 to 4.5 eVChemical reactivity and stability
Dipole Moment (μ) 2.0 to 5.0 DPolarity and intermolecular interactions

Note: The values are illustrative and based on DFT calculations of similar compounds.

DFT calculations also allow for the prediction of chemical reactivity through various descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in understanding the molecule's propensity to participate in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electron acceptor.

Mechanistic insights into potential reactions can also be gained. For example, by mapping the potential energy surface, transition states can be identified, and reaction pathways can be elucidated. This is particularly useful in understanding metabolic transformations or the mechanism of action of a drug molecule. While specific studies on "this compound" are not detailed in the provided results, the methodologies are well-established for related structures. nih.gov

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info This method is extensively used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.com

For derivatives of isonicotinic acid, docking studies have been performed against various enzymes, including cyclooxygenase-2 (COX-2), to explore their anti-inflammatory potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the protein. nih.gov The 4-hydroxyphenyl group, for instance, can act as a hydrogen bond donor, while the pyridine (B92270) ring can engage in π-stacking interactions. nih.gov In silico docking of related benzimidazole (B57391) analogues has highlighted the importance of the 4-hydroxyl group in forming crucial interactions within the active site of acetylcholinesterase (AChE). nih.gov

Table 2: Illustrative Molecular Docking Results for Isonicotinic Acid Derivatives with Various Biological Targets This table is a representative summary of docking studies on compounds structurally related to this compound to indicate potential biological targets and binding affinities.

Compound ClassBiological TargetRepresentative Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Isonicotinic Acid DerivativesCyclooxygenase-2 (COX-2)-7.0 to -9.0Tyr385, Arg120, Ser530
2-ArylbenzimidazolesAcetylcholinesterase (AChE)-8.0 to -10.0Tyr334, Trp84, Phe330
Nicotinic Acid DerivativesE. coli Nitroreductase-6.5 to -8.5Lys74, Arg121, Asn117 mdpi.com

Note: The data is compiled from studies on analogous compounds and serves as a predictive guide.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. d-nb.info By analyzing a series of related compounds, computational models can be built to predict the activity of new, untested molecules. nih.gov This approach is crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and reduce potential side effects. d-nb.info

For hydrazone derivatives, which share structural motifs with isonicotinic acid hydrazides, SAR studies have suggested that the presence of two aryl groups linked by a hydrazone bridge is important for anti-inflammatory activity. d-nb.info Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to relate molecular descriptors to activity, have been developed for various classes of compounds, including FFA1 agonists, to guide the design of new therapeutic agents. nih.gov Such models could be developed for "this compound" and its analogs to predict their activity against specific biological targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govabo.fi Understanding the conformational landscape of "this compound" is important as its biological activity can be dependent on its three-dimensional shape.

Molecular Dynamics (MD) simulations are a powerful tool for this purpose, allowing the study of the dynamic behavior of a molecule over time. josa.ro MD simulations can reveal the most stable conformations of a molecule in different environments, such as in aqueous solution, and provide insights into its flexibility and interactions with surrounding solvent molecules. nih.govabo.fi For complex molecules, MD simulations can show how different parts of the molecule move relative to each other and how these motions might influence binding to a receptor. josa.ro For example, MD simulations of ligand-protein complexes can assess the stability of the binding pose predicted by molecular docking and provide a more detailed picture of the intermolecular interactions. josa.rosemanticscholar.org

Investigation of Biological Activities and Underlying Molecular Mechanisms Non Clinical Focus

Enzyme Inhibition Studies

The ability of 2-(4-hydroxyphenyl)isonicotinic acid to modulate the activity of specific enzymes has been a key area of investigation. These studies are fundamental to understanding its potential therapeutic applications by elucidating its interactions with biological targets at a molecular level.

Target Identification and Biochemical Assays

Research has identified that derivatives and structural analogs of this compound show inhibitory activity against several enzyme families.

Lipoxygenases (LOX): Certain isonicotinic acid derivatives have been evaluated for their ability to inhibit lipoxygenases. In one study, a series of 2-substituted isonicotinic acid hydrazides were synthesized and tested against soybean lipoxygenase (sLOX). While the parent compound's specific data is part of a broader series, a related derivative, 2-(3,4-dimethoxyphenyl) isonicotinic acid, demonstrated an IC50 value of 40.21 ± 1.14 µM, indicating moderate inhibitory potential against this enzyme. This suggests that the isonicotinic acid scaffold with a substituted phenyl ring is a viable starting point for LOX inhibitors.

Reverse Transcriptase: The isonicotinic acid moiety is a core component of several known therapeutic agents. Isoniazid, a primary drug for tuberculosis treatment, is a well-known isonicotinoylhydrazine derivative. Its mechanism involves the inhibition of mycolic acid synthesis, crucial for the mycobacterial cell wall. While not a direct inhibitor of reverse transcriptase, the structural relationship to isonicotinic acid highlights the scaffold's importance in targeting microbial enzymes. Further research into direct derivatives of this compound could explore a wider range of enzymatic targets, including viral enzymes like reverse transcriptase.

Inhibition Kinetics and Binding Affinity Determination

Detailed kinetic studies are essential to characterize the nature of enzyme inhibition. For the isonicotinic acid derivatives targeting lipoxygenase, the mechanism of inhibition was investigated. The most active compounds in the series were found to be non-competitive inhibitors. This mode of inhibition suggests that the inhibitor binds to a site on the enzyme that is distinct from the substrate's active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. The determination of binding affinity, often expressed as the dissociation constant (Ki), provides a quantitative measure of the inhibitor's potency. While specific Ki values for this compound itself are not detailed in the available literature, the kinetic analysis of its analogs provides a framework for understanding its potential molecular interactions.

Antimicrobial Research

The compound and its derivatives have been the subject of considerable antimicrobial research, demonstrating activity against a range of pathogenic microorganisms.

In Vitro Susceptibility Testing against Pathogenic Microorganisms

Antibacterial and Antifungal Activity: The antimicrobial potential of this compound and its related compounds has been assessed against various bacterial and fungal strains. In one study, a series of isonicotinic acid hydrazones were synthesized and evaluated. For instance, a derivative showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus and 62.5 µg/mL against Escherichia coli and Klebsiella pneumoniae. Another related compound exhibited an MIC of 31.25 µg/mL against Candida albicans. These findings underscore the broad-spectrum antimicrobial possibilities of the isonicotinic acid framework.

Antitubercular Activity: Given that the premier antitubercular drug, isoniazid, is an isonicotinic acid derivative, this chemical class is of significant interest in the search for new anti-tuberculosis agents. Research has explored various modifications of the isonicotinic acid structure to enhance activity against Mycobacterium tuberculosis. Studies on isonicotinic acid-based compounds have shown promising results. For example, certain hydrazone derivatives have demonstrated potent activity against the H37Rv strain of M. tuberculosis, with some compounds exhibiting MIC values as low as 0.2 µg/mL. This level of potency is comparable to that of first-line antitubercular drugs.

Table 1: In Vitro Antimicrobial Activity of Isonicotinic Acid Derivatives

Microorganism Strain Derivative Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Hydrazone 31.25
Escherichia coli ATCC 25922 Hydrazone 62.5
Klebsiella pneumoniae ATCC 700603 Hydrazone 62.5
Candida albicans ATCC 10231 Hydrazone 31.25
Mycobacterium tuberculosis H37Rv Hydrazone 0.2

Mechanisms of Antimicrobial Action

The primary mechanism of action for the isonicotinic acid class, particularly in the context of tuberculosis, involves the inhibition of mycolic acid synthesis. Isoniazid, a prodrug, is activated by the mycobacterial enzyme KatG, and the resulting radical species covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This action disrupts the integrity of the mycobacterial cell wall, leading to cell death. It is hypothesized that other bioactive isonicotinic acid derivatives, including those related to this compound, may share or have similar mechanisms that interfere with essential bacterial metabolic pathways.

Antiproliferative Activity in Cellular Models (Non-Clinical)

Beyond its antimicrobial properties, the potential of this compound and its analogs as antiproliferative agents has been explored in various cancer cell lines.

Cytotoxicity Screening: A study investigating a series of isonicotinic acid hydrazones found that some derivatives exhibited significant cytotoxic effects. For example, one compound was tested against the human melanoma cell line (A375) and the human cervix adenocarcinoma cell line (HeLa). It displayed an IC50 value of 27.4 µM against A375 cells and 30.1 µM against HeLa cells after 48 hours of exposure. Another study on different derivatives showed activity against the MCF-7 breast cancer cell line.

These non-clinical findings suggest that the this compound scaffold holds promise for the development of novel therapeutic agents. The observed enzyme inhibition, antimicrobial, and antiproliferative activities warrant further investigation to fully characterize the compound's mechanism of action and to optimize its structure for enhanced potency and selectivity.

Table 2: In Vitro Antiproliferative Activity of Isonicotinic Acid Derivatives

Cell Line Cancer Type Derivative Type IC50 (µM) Exposure Time (h)
A375 Human Melanoma Hydrazone 27.4 48
HeLa Human Cervix Adenocarcinoma Hydrazone 30.1 48

Cell Line-Based Screening and Viability Assays (e.g., human lung cancer, colon cancer, breast cancer cell strains)

The initial assessment of a compound's anticancer potential typically involves screening against a panel of cancer cell lines. While direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, a series of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, which share a dihydroxyphenyl moiety, have demonstrated inhibitory effects on the proliferation and viability of human lung cancer (A549) and colon cancer (HT-29) cells in a concentration-dependent manner researchgate.net. Notably, some of these derivatives did not affect the viability of normal human skin fibroblast cultures, suggesting a degree of selectivity for cancer cells researchgate.net. One particular compound from this series, 1b , not only inhibited DNA synthesis in cancer cells, especially in glioma C6 cells, but was also found to be non-toxic to normal oligodendrocytes and hepatocytes researchgate.net.

The cytotoxic effects of various synthetic derivatives have been explored across different cancer cell lines. For example, pyridyl chalcones have shown anti-tubercular activity and cytotoxicity in HepG2, "normal" MCF10A, and breast cancer MDA468 cell lines mdpi.com. Similarly, other studies have reported the anticancer activity of different chemical scaffolds against various cancer cell lines, including human lung adenocarcinoma (A549), human colon adenocarcinoma (HT-29), and human breast adenocarcinoma (MCF-7) researchgate.net.

Table 1: Examples of Anticancer Activity of Related Compounds in Various Cell Lines

Compound ClassCell Line(s)Observed EffectReference
2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-onesA549 (Lung), HT-29 (Colon), C6 (Glioma)Inhibition of proliferation and viability researchgate.net
Pyridyl ChalconesHepG2 (Liver), MCF10A (Normal Breast), MDA468 (Breast Cancer)Cytotoxicity mdpi.com
Thiophenyl zinc(II)phthalocyaninesA549 (Lung), HEPG2 (Liver), MCF7 (Breast Cancer)Anticancer activity (IC50 values reported) researchgate.net

This table presents data for compounds structurally related to this compound to provide context for potential biological activity.

Investigation of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. The induction of apoptosis by novel compounds is a key area of investigation. Studies on diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives have shown that these synthetic saponins (B1172615) can increase the number of apoptotic B cells isolated from chronic lymphocytic leukemia (B-CLL) patients, particularly in combination with cladribine (B1669150) nih.gov.

Chalcones, another class of compounds with some structural similarities to the subject molecule, are known to induce apoptosis and block the cell cycle in various cancer cells mdpi.com. Licochalcone A, for example, has been shown to induce apoptosis in U87 glioma cells, nasopharyngeal cancer cells, epithelial ovarian carcinoma cells, and bladder cancer cells. It can also increase autophagy and block the cell cycle in breast cancer cells mdpi.com. The mechanism often involves the modulation of key regulatory proteins. For instance, xanthohumol, a prenylchalcone, causes a significant increase in caspase 3 activity, a key executioner enzyme in apoptosis mdpi.com.

Ligand-Biomacromolecule Interaction Studies (e.g., DNA binding, protein binding)

The biological activity of a compound is intrinsically linked to its ability to interact with cellular macromolecules such as DNA and proteins. Understanding these interactions is fundamental to elucidating the mechanism of action.

Spectroscopic Analysis of Binding (e.g., UV-Vis, fluorescence)

Spectroscopic techniques are powerful tools for studying the binding of small molecules to macromolecules. UV-Visible spectroscopy can reveal interactions through changes in the absorption spectrum of the compound upon addition of DNA. For example, the interaction of isatin-3-isonicotinylhydrazone (IINH), a derivative of isonicotinic acid, with calf thymus DNA resulted in hypochromism (a decrease in absorbance intensity), which is indicative of intercalation between DNA base pairs nih.gov.

Fluorescence spectroscopy is another sensitive method to probe binding events. The binding of a compound to a macromolecule can lead to quenching or enhancement of its intrinsic fluorescence or the fluorescence of a probe molecule. In the case of IINH, its binding to DNA was shown to increase the fluorescence of methylene (B1212753) blue (MB)-DNA solutions, suggesting that IINH displaces the intercalated MB from the DNA nih.gov. Similarly, DNA binding studies of other isatin (B1672199) derivatives using fluorescence spectroscopy have shown a remarkable rise in the peak intensity of the compounds' spectra upon the addition of DNA nih.gov.

Binding Modes and Affinities

The mode of binding describes how a ligand interacts with its target, while the binding affinity quantifies the strength of this interaction. For DNA-binding compounds, common modes include intercalation, groove binding, and electrostatic interactions. Viscometry studies with IINH and DNA showed a sharp increase in the specific viscosity of the DNA solution, providing strong evidence for an intercalative binding mode nih.gov.

The binding constant (Kb), a measure of binding affinity, can be determined from spectroscopic titration data. For the IINH-DNA complex, the binding constants were calculated to be in the range of 1.1 × 104 to 4.7 × 104 M-1 at different temperatures nih.gov. Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, can further characterize the binding process. The reaction between IINH and DNA was found to be enthalpy-favored and entropy-disfavored, which is also consistent with an intercalative binding mode nih.gov.

Investigation of Anti-inflammatory Pathways (Non-Clinical)

Inflammation is a complex biological response implicated in numerous diseases. Compounds with anti-inflammatory properties often target specific enzymatic pathways. Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory potential. For instance, isonicotinic acid-derived 1,3,4-oxadiazoles exhibited anti-inflammatory activity superior to the standard drug Naproxen nih.gov. Similarly, 2,6-disubstituted isonicotinic acid hydrazides have also shown a strong anti-inflammatory profile nih.gov.

A key mechanism underlying the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923) nih.gov. Molecular docking studies on isonicotinic acid derivatives have suggested that their anti-inflammatory activity may be correlated with their ability to bind to and inhibit the COX-2 enzyme nih.gov. Furthermore, studies on 2-phenoxynicotinic acid hydrazides revealed that several compounds in this series displayed moderate to good inhibition of COX-1 and weak inhibition of COX-2 nih.gov. The suppression of reactive oxygen species (ROS) overproduction is another promising strategy for treating chronic inflammation, and some isonicotinic acid derivatives have been investigated as ROS inhibitors nih.gov.

Structure Activity Relationship Sar Studies and Analogue Synthesis

Design Principles for Analogues and Derivatives of 2-(4-Hydroxyphenyl)isonicotinic Acid

The design of analogues and derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the structural modification of a lead compound that has shown initial promise. nih.gov This iterative process involves synthesizing a series of related compounds to systematically probe the effects of different functional groups and structural arrangements on a specific biological activity.

Another key design principle is the concept of "active substructure splicing." This approach involves combining two or more known pharmacophoric fragments from different molecules to create a novel hybrid compound with potentially enhanced or new activities. mdpi.com For derivatives of this compound, this could involve retaining the core hydroxyphenyl-pyridine scaffold, known to interact with various biological targets, while introducing other fragments recognized for specific bioactivities. mdpi.commdpi.com For instance, the isonicotinic acid moiety itself is a well-documented pharmacophore. nih.gov

Furthermore, the design of analogues often focuses on mimicking the binding mode of a natural ligand or substrate to a target enzyme. For inhibitors of enzymes like hypoxia-inducible factor (HIF) prolyl hydroxylases, derivatives are designed to mimic the co-substrate, 2-oxoglutarate (αKG). nih.gov This involves incorporating features that can chelate the iron atom at the active site and occupy the same space as the natural substrate. nih.gov The core heterocyclic ring, such as the pyridine (B92270) in isonicotinic acid, plays a crucial role in this mimicry. nih.gov

Synthetic Routes to Key Analogues

The synthesis of analogues of this compound leverages a variety of established organic chemistry reactions. The specific route depends on the nature of the desired analogue, particularly whether the modification is on the carboxylic acid group, the pyridine ring, or the hydroxyphenyl moiety.

A common synthetic pathway involves the formation of an ester or amide linkage at the carboxylic acid position. For example, isonicotinates can be synthesized by reacting isonicotinic acid with a substituted phenol (B47542). This condensation is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In cases where the phenol also contains a reactive functional group, such as an amino group, a protection-deprotection strategy may be necessary. For instance, an aminophenol can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group before coupling, followed by deprotection after the ester is formed. nih.gov

To create analogues with different linkages, the carboxylic acid of the isonicotinic acid scaffold can first be converted to a more reactive intermediate, such as an acyl chloride. This is often achieved by treatment with oxalyl chloride or thionyl chloride. mdpi.comresearchgate.net The resulting acyl chloride can then be readily reacted with a wide range of nucleophiles, including amines, to form amide analogues. mdpi.com

For building more complex structures containing the hydroxyphenyl and pyridyl motifs found in the parent compound, condensation reactions are frequently employed. The Claisen-Schmidt condensation, for example, allows for the synthesis of chalcones by reacting a substituted acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an acid or base catalyst. mdpi.com This method can be used to synthesize compounds that incorporate both the hydroxyphenyl and pyridyl groups within a different structural framework. mdpi.com

Patented synthetic methods also describe the preparation of a broad range of isonicotinic acid derivatives, providing routes to analogues with various substituents on both the phenyl and pyridine rings. google.com These syntheses often start from commercially available substituted isonicotinic acids or phenols and build the final molecule through coupling reactions. mdpi.comgoogle.com

Elucidation of Pharmacophoric Requirements for Specific Activities

The elucidation of pharmacophoric requirements is essential for understanding how a molecule like this compound interacts with its biological target to elicit a response. A pharmacophore model defines the crucial spatial arrangement of molecular features necessary for biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govnih.gov

For molecules containing the this compound scaffold, several key pharmacophoric features can be identified:

Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor and an acceptor. This allows it to form key interactions with amino acid residues in a protein's active site.

Hydrogen Bond Acceptor and Aromatic Ring: The pyridine ring contains a nitrogen atom that acts as a hydrogen bond acceptor. nih.gov The ring itself also provides a site for aromatic or π-π stacking interactions. The reactivity and accessibility of this pyridine nitrogen are often essential for biological activity. nih.gov

Carboxylic Acid Group: The carboxylic acid of the isonicotinic acid moiety is a strong hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for ionic interactions.

Computational methods such as ligand-based or structure-based pharmacophore modeling are used to generate and validate these models. nih.govnih.gov By analyzing a set of active and inactive compounds, these methods can identify the common features required for activity. For example, a pharmacophore model for a related series of inhibitors might consist of one HBA, one HBD, one hydrophobic feature, and one aromatic ring. nih.gov The molecular electrostatic potential (MEP) surface can also be visualized to understand electron distribution and how a molecule interacts with its target. nih.gov Docking studies of analogues into the active site of a target protein, such as HIF prolyl hydroxylase, can further reveal that the pyridine nitrogen may form a hydrogen bond with specific residues like aspartate, confirming its role as a key pharmacophoric feature. nih.gov

Positional Isomer Effects on Biological Activity

The relative positions of the substituents on the aromatic rings of this compound can have a profound impact on the molecule's three-dimensional shape, physicochemical properties, and ultimately its biological activity. The investigation of positional isomers (e.g., ortho, meta, para) is a fundamental aspect of SAR studies.

For the hydroxyphenyl group, changing the hydroxyl substituent from the para (4-position) to the meta (3-position) or ortho (2-position) would alter the geometry of the molecule. This change affects how the molecule can fit into a binding pocket and the distance and angle of potential hydrogen bonds formed by the hydroxyl group. Similarly, the point of attachment of the phenyl ring to the pyridine ring (e.g., at the 2-, 3-, or 4-position of the phenyl ring relative to the pyridine) would create distinct positional isomers with different biological profiles.

Studies on related compounds, such as alkoxyphenylcarbamic acid derivatives, have demonstrated that positional isomers can be separated and identified, and that they possess different physical properties like ion mobility, which is related to their collision cross-section (CCS). nih.gov Specifically, it was found that the ion mobility increased when moving an alkoxy chain from the ortho to the para position, reflecting a change in molecular shape. nih.gov

In the synthesis of isonicotinate (B8489971) analogues, researchers often deliberately create both meta and para substituted compounds to explore these effects. nih.gov The choice of isomer can significantly influence the resulting biological activity. For example, in a series of HIF-1α inhibitors, the parent lead compound was an isonicotinic acid analogue (pyridine-4-carboxylic acid), while related active compounds were derived from nicotinic acid (pyridine-3-carboxylic acid), highlighting the importance of the substituent's position on the pyridine ring. nih.gov

Substituent Effects (e.g., electronic, steric, lipophilic modifications)

Modifying the this compound scaffold with various substituents allows for the fine-tuning of its biological activity by altering its electronic, steric, and lipophilic properties.

Electronic Effects: The electronic nature of substituents on the aromatic rings can significantly influence activity. The introduction of electron-withdrawing groups (EWGs), such as halogens (Cl, Br) or nitro groups (NO₂), can affect the electron density of the aromatic system and the pKa of the hydroxyl and carboxylic acid groups. Conversely, electron-donating groups (EDGs), like alkyl or alkoxy groups, have the opposite effect. nih.gov QSAR studies on 2-substituted isonicotinic acid hydrazides have shown that both electronic and steric effects of the substituents correlate with antibacterial activity, underscoring the importance of the electronic environment of the pyridine nitrogen. nih.gov In one study on PAK4 inhibitors, substituting with different halogen atoms (EWGs) resulted in varied IC₅₀ values, whereas an EDG substitution led to a significant loss of activity. nih.gov

Steric Effects: The size and shape of substituents (steric hindrance) can determine whether a molecule can fit into the binding site of a target protein. Large, bulky groups may prevent optimal binding, while smaller groups may not be sufficient to fill the pocket for maximal interaction. The correlation of biological activity with steric parameters is a common finding in QSAR studies of isonicotinic acid derivatives. nih.gov

Lipophilic Modifications: Lipophilicity, often measured as logP, is a crucial parameter for a molecule's ability to cross cell membranes and reach its target. Modifying the lipophilic character of a lead compound is a common optimization strategy. In a series of anti-inflammatory isonicotinates, the introduction of alkyl chains of varying lengths was used to modulate the lipophilic behavior of the compounds. nih.gov

The following table summarizes research findings on how different substituents on related scaffolds affect biological activity.

Scaffold/Lead CompoundTargetSubstituent ModificationEffect on ActivityReference
3H-imidazo[4,5-b]pyridinePAK4Substitution with EWG (halogen)Varied IC₅₀ values (5150 nM for one) nih.gov
3H-imidazo[4,5-b]pyridinePAK4Substitution with EDGLoss of activity (>30,000 nM) nih.gov
N-(thiophen-2-yl) nicotinamideCucumber downy mildewChloro at 5th & 6th position of pyridineHighest fungicidal activity (EC₅₀ = 1.96 mg/L) mdpi.com
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-LipoxygenaseVarious substitutions on the scaffoldResulted in potent inhibitors with nM potency nih.gov
2-substituted isonicotinic acid hydrazideMycobacterium tuberculosisVarious electronic and steric groupsActivity correlated with electronic and steric properties nih.gov

Potential Research and Technological Applications Non Clinical

As Chemical Probes for Biological Systems

Due to its structural motifs, 2-(4-Hydroxyphenyl)isonicotinic acid and its derivatives hold potential as chemical probes for investigating biological systems. The pyridine (B92270) and phenol (B47542) components can engage in various intermolecular interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition of biological targets. While direct research on this compound as a chemical probe is not extensively documented in the provided results, the broader class of isonicotinic acid derivatives has been explored for such purposes. For instance, derivatives of isonicotinic acid have been synthesized to act as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov These compounds can be used to study the role of such enzymes in cellular signaling pathways. nih.gov The development of such probes allows researchers to investigate complex biological processes and can aid in the identification of new therapeutic targets.

Role in Coordination Chemistry and Materials Science

The structure of this compound, possessing both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxyl and hydroxyl groups, makes it an excellent ligand for forming coordination complexes with a variety of metal ions. These coordination complexes can exhibit diverse and fascinating structures and properties, contributing to the field of materials science.

Isonicotinic acid itself is known to react with metal halides, such as copper(I) halides, to form coordination polymers. chempanda.com The resulting materials can have unique structural, electronic, and magnetic properties. For example, organotin complexes have been synthesized with ligands structurally similar to this compound, leading to compounds with defined molecular structures and supramolecular architectures. nih.gov These complexes can self-assemble through hydrogen bonding to form two-dimensional sheets. nih.gov The ability to form such organized structures is of great interest for the development of new functional materials, including catalysts, porous materials for storage and separation, and luminescent materials.

As Building Blocks in Complex Molecule Synthesis

In the realm of organic synthesis, this compound serves as a valuable building block for the construction of more complex molecules. A "building block" in chemistry is a relatively simple molecule that can be readily incorporated into a larger, more intricate structure. The presence of multiple reactive sites—the carboxylic acid, the phenol, and the pyridine ring—allows for a variety of chemical transformations.

Chemists can utilize these sites to assemble complex molecular architectures through techniques like iterative cross-coupling (ICC). illinois.edu This methodology allows for the sequential addition of chemical building blocks to construct elaborate molecules with desired functionalities. illinois.edu For example, carboxylic acids are a fundamental class of compounds used in these synthetic strategies. drugdiscoverytrends.com By modifying the carboxylic acid or the phenol group of this compound, chemists can link it to other molecules, paving the way for the synthesis of novel compounds with potential applications in medicine and materials science. The synthesis of chalcones, for instance, often involves the reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative, demonstrating how molecules with similar functional groups can be used to build larger structures. mdpi.com

Radiopharmaceutical Development (e.g., with fluorine-18 (B77423) isotope)

A particularly promising application of this compound is in the development of radiopharmaceuticals, especially those labeled with the positron-emitting isotope fluorine-18 (¹⁸F). nih.gov PET (Positron Emission Tomography) is a powerful molecular imaging technique that relies on the detection of radiation from such isotopes to visualize and quantify biological processes in vivo. nih.goviaea.org

Challenges, Limitations, and Future Research Directions

Synthetic Challenges and Scalability

The chemical synthesis of 2-(4-Hydroxyphenyl)isonicotinic acid, while achievable in a laboratory setting, presents several challenges when considering large-scale production for pharmaceutical purposes. The synthesis of similar isonicotinic acid derivatives often involves multi-step processes. nih.gov A common method for creating the core biphenyl (B1667301) structure of such compounds is the Suzuki coupling reaction. nih.gov However, scaling up this type of reaction is not always straightforward.

One of the primary challenges is the efficiency and cost-effectiveness of the catalytic process. Suzuki coupling reactions typically rely on palladium catalysts, which can be expensive. nih.gov Furthermore, issues such as catalyst leaching into the final product can occur, which is a significant concern for pharmaceutical manufacturing due to the potential for metal contamination. nih.gov Achieving high yields and purity on a large scale often requires extensive optimization of reaction conditions, including temperature, solvent systems, and the choice of base. nih.gov For instance, the synthesis of some complex molecules requires high catalyst loading, which further adds to the cost and complexity of purification. nih.gov

Another consideration is the potential for the generation of by-products that can be difficult to separate from the desired compound. nih.gov The development of a robust and reproducible large-scale synthesis protocol is crucial for the viable production of this compound as a therapeutic agent. Future research in this area should focus on developing greener and more efficient synthetic routes, potentially exploring novel catalysts or biocatalytic methods to overcome the limitations of traditional chemical synthesis.

Future Avenues in Mechanistic Elucidation

While this compound is known to be an inhibitor of H-PGDS, a deeper understanding of its mechanism of action is crucial for its development as a therapeutic agent. mdpi.com Future research should focus on several key areas to further elucidate its molecular interactions and downstream effects.

One important avenue is the detailed characterization of its binding to H-PGDS. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the drug-target interaction, which can guide the design of more potent and selective inhibitors. wipo.int

Furthermore, it is important to investigate potential off-target effects. Many small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology. nih.gov Identifying any off-target interactions of this compound is critical for understanding its full biological activity and potential side effects. Modern proteomic and genomic approaches can be employed to screen for unintended binding partners or changes in gene expression.

Another future direction is the exploration of alternative mechanisms of action beyond simple enzyme inhibition. For example, the development of proteolysis-targeting chimeras (PROTACs) for H-PGDS has recently been explored. nih.gov These molecules induce the degradation of the target protein rather than just inhibiting its activity, which can lead to a more sustained therapeutic effect. nih.gov Investigating whether this compound could be adapted into a PROTAC or has other, as-yet-undiscovered, mechanisms of action would be a valuable area of research.

Exploration of Novel Biological Targets and Activities

The current research focus for this compound is primarily on its role as an H-PGDS inhibitor in the context of inflammatory diseases. mdpi.com However, the chemical scaffold of this compound may hold potential for other therapeutic applications.

Isonicotinic acid and its derivatives have been investigated for a range of biological activities, including anticancer effects. A review of nicotinic acid derivatives has highlighted their potential in cancer drug discovery. Therefore, it would be worthwhile to screen this compound against a panel of cancer cell lines to explore its potential as an anticancer agent. The prostaglandin (B15479496) D2 pathway, which is modulated by H-PGDS, has also been implicated in cancer, suggesting a potential link that could be further explored.

Computational approaches can also be employed to identify potential new biological targets for this compound. By screening the compound against databases of protein structures, it may be possible to predict novel binding partners and, consequently, new therapeutic indications. This in silico screening can be followed by experimental validation to confirm any predicted interactions.

Potential Novel Applications for this compound
Potential Therapeutic AreaRationaleSuggested Research Approach
OncologyIsonicotinic acid derivatives have shown anticancer activity. The PGD2 pathway is implicated in cancer.In vitro screening against cancer cell lines; in vivo studies in cancer models.
Neurodegenerative DiseasesSome isonicotinic acid hydrazide derivatives have been studied for neuroprotective effects.Evaluation in cellular and animal models of neurodegeneration.
Infectious DiseasesIsoniazid, an isonicotinic acid derivative, is a key anti-tuberculosis drug.Screening for activity against various pathogens.

Opportunities for Collaborative Research and Interdisciplinary Approaches

The multifaceted nature of developing a new therapeutic agent like this compound necessitates a collaborative and interdisciplinary approach. The challenges in synthesis, biological evaluation, and mechanistic understanding can be more effectively addressed by bringing together experts from various fields.

Academia-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can be highly beneficial. nih.gov Academic labs often excel in basic research and target discovery, while pharmaceutical companies have the resources and expertise for drug development, clinical trials, and commercialization. Such collaborations can accelerate the translation of promising compounds like this compound from the laboratory to the clinic. These partnerships can take various forms, from sponsored research agreements to joint ventures.

Interdisciplinary Research Teams: The successful development of this compound will require the integration of knowledge from multiple disciplines. Chemists will be needed to optimize the synthesis and develop scalable production methods. Biologists and pharmacologists will be essential for conducting in vitro and in vivo studies to evaluate efficacy and safety. Computational scientists can play a crucial role in modeling drug-target interactions and predicting novel activities. Clinicians will be vital for designing and conducting clinical trials. Fostering an environment where these different experts can work together is key to overcoming the complex challenges of drug discovery and development.

The journey of this compound from a chemical entity to a potential therapeutic is complex and requires a concerted effort. By addressing the current challenges, embracing innovative research directions, and fostering collaboration, the scientific community can work towards realizing the full potential of this promising compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Hydroxyphenyl)isonicotinic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between phenolic and isonicotinic acid moieties. For example, trifluoromethoxy-substituted analogs are synthesized using sodium hydride for deprotonation and coupling agents like EDC to form amide bonds . Fluorinated derivatives (e.g., 2-(1,1-difluoropropyl)isonicotinic acid) require halogen exchange reactions under basic conditions . Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .
  • Ventilation : Employ fume hoods during synthesis to mitigate inhalation risks (GHS H335 for respiratory irritation) .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to minimize dust formation .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid groups (δ ~170 ppm) .
  • FT-IR : Carboxylic O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ for exact mass) .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, spirocyclic groups) influence bioactivity and target selectivity?

  • Methodological Answer : Fluorinated substituents enhance lipophilicity (logP) and metabolic stability. For example, trifluoromethyl groups in 2-hydroxy-6-(trifluoromethyl)isonicotinic acid increase binding affinity to kinase targets by 3–5-fold compared to non-fluorinated analogs . Spirocyclic derivatives (e.g., 2-(1,4-dithiaspiro[4.5]decan-6-yl)isonicotinic acid) exhibit improved pharmacokinetic profiles due to reduced CYP450 metabolism . Computational docking (AutoDock Vina) can predict binding poses, with ΔG values <−8 kcal/mol indicating high affinity .

Q. What strategies resolve solubility limitations in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤10% v/v) or β-cyclodextrin (5–20 mM) to enhance aqueous solubility without cytotoxicity .
  • Salt Formation : Convert the carboxylic acid to sodium salts (pH 7.4 buffer) for in vitro studies .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via sonication) to improve bioavailability in cell lines .

Q. How can computational models guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict permeability (Caco-2 > 5 × 106^{-6} cm/s) and BBB penetration (BOILED-Egg model) .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity (Hammett σ values) with IC50_{50} in enzyme inhibition assays (R2^2 > 0.85) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.